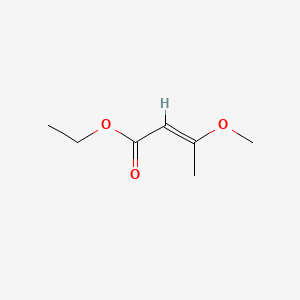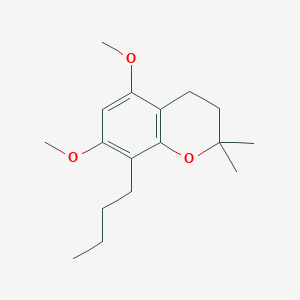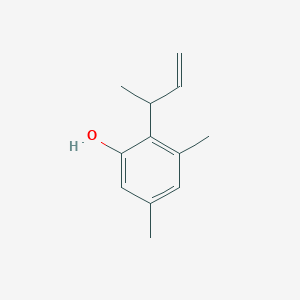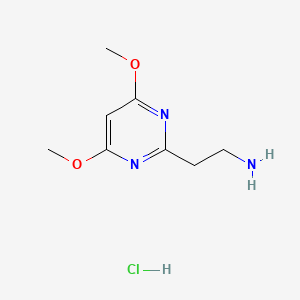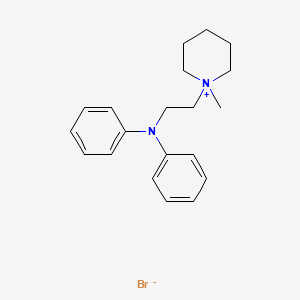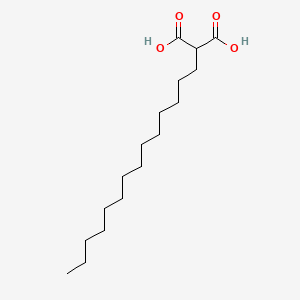![molecular formula C13H19N3O5 B14168139 2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide CAS No. 6625-91-8](/img/structure/B14168139.png)
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide is a complex organic compound with a unique structure that includes both hydroxyethyl and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide typically involves the reaction of 3-nitrobenzoyl chloride with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new amide derivatives.
Applications De Recherche Scientifique
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl groups can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Similar in structure due to the presence of bis(2-hydroxyethyl) groups.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Shares the bis(2-hydroxyethyl) moiety but differs in the rest of the structure.
Uniqueness
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide is unique due to the combination of hydroxyethyl and nitrophenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6625-91-8 |
|---|---|
Formule moléculaire |
C13H19N3O5 |
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C13H19N3O5/c1-10(15(5-7-17)6-8-18)13(19)14-11-3-2-4-12(9-11)16(20)21/h2-4,9-10,17-18H,5-8H2,1H3,(H,14,19) |
Clé InChI |
NXDAGEMHJJWAGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


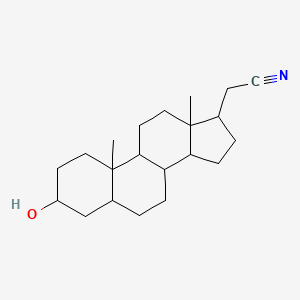
![N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide](/img/structure/B14168061.png)
![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)
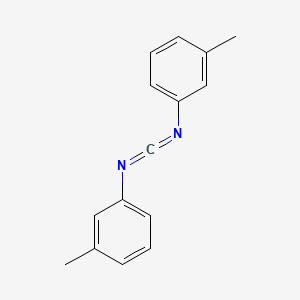
![2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one](/img/structure/B14168076.png)

